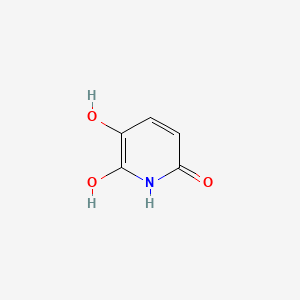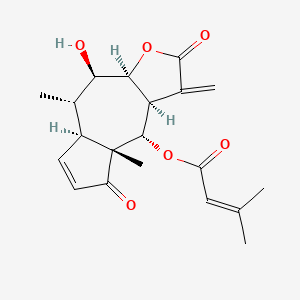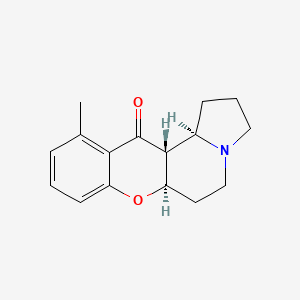![molecular formula C17H39NO4P+ B1195590 ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is a chemical compound with the molecular formula C17H39NO4P+. It is known for its unique structure, which includes a dodecoxy group, a phosphoryl group, and a trimethylazanium group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt typically involves the reaction of dodecanol with phosphoryl chloride to form dodecoxyphosphoryl chloride. This intermediate is then reacted with 2-hydroxyethyltrimethylammonium chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and intermediates safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction may produce corresponding alcohols.
Scientific Research Applications
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt involves its interaction with specific molecular targets. The phosphoryl group can interact with various enzymes and proteins, modulating their activity. The trimethylazanium group can facilitate the compound’s binding to negatively charged biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Oleoylglycerophosphocholine: This compound has a similar structure but includes an oleoyl group instead of a dodecoxy group.
2-Acyl-sn-glycero-3-phosphocholine: Another similar compound with variations in the acyl group.
Uniqueness
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dodecoxy group provides hydrophobic characteristics, while the phosphoryl and trimethylazanium groups offer hydrophilic and ionic properties, respectively.
Properties
Molecular Formula |
C17H39NO4P+ |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/p+1 |
InChI Key |
QBHFVMDLPTZDOI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Synonyms |
DDPPC dodecyl phosphocholine dodecylphosphocholine dodecylphosphorylcholine FC12 compound foscholine-12 laurylphosphorylcholine n-dodecylphosphorylcholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)


![(5S,7R,12S)-7,12-dihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195512.png)







![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)
![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)

